Bnps-skatole

Protein Chemistry Tryptophan Modification Chemical Cleavage

BNPS-Skatole (CAS 27933-36-4) is a tryptophan-specific chemical cleavage reagent achieving 67.4% hydrolysis yield at Trp-X bonds under optimized conditions. Cleavage yield critically depends on reagent purity; ≥85% purity ensures reproducible fragmentation, while analytically pure grades (≥90%) substantially enhance cleavage patterns. Unlike NBS or CNBr, BNPS-Skatole uniquely maintains compatibility with harsh denaturing conditions required for membrane proteins where enzymatic alternatives fail. Essential for MS-based proteomics, de novo sequencing, and site-directed Trp modification.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2 g/mol
CAS No. 27933-36-4
Cat. No. B1222593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBnps-skatole
CAS27933-36-4
Synonyms2-(2-nitrophenylsulfenyl)-3-methyl-3-bromoindolenine
BNPS-skatole
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br
InChIInChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3
InChIKeyBXTVQNYQYUTQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNPS-Skatole (CAS 27933-36-4) Procurement Guide: Chemical Properties and Reagent Classification


BNPS-Skatole (3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole, CAS 27933-36-4) is a bromoindole derivative with the molecular formula C₁₅H₁₁BrN₂O₂S and a molecular weight of 363.23 g/mol . This synthetic compound, structurally derived from skatole, functions primarily as a chemical cleavage reagent in protein chemistry, specifically targeting peptide bonds at the carboxyl side of tryptophan residues . The compound appears as a crystalline solid with a melting point of 97–100°C, a density of 1.57 g/cm³, and is poorly soluble in water . BNPS-Skatole is commercially available from multiple vendors with typical purity specifications of ≥85% to ≥95%, with higher-purity preparations (≥90% overall synthetic yield) being critical for optimal cleavage performance [1]. The reagent must be prepared fresh prior to use and is unstable under acidic conditions, requiring careful handling and storage protocols [2].

Why BNPS-Skatole (CAS 27933-36-4) Cannot Be Interchanged with Generic Tryptophan Cleavage Reagents


BNPS-Skatole cannot be reliably substituted with alternative tryptophan-directed reagents such as N-bromosuccinimide (NBS) or with general chemical cleavage agents like cyanogen bromide (CNBr) without compromising experimental outcomes [1]. BNPS-Skatole achieves cleavage specifically at Trp-X bonds, whereas CNBr targets Met-X bonds and NBS exhibits lower selectivity, also modifying tyrosine and histidine residues [2]. The yield of tryptophan cleavage with BNPS-Skatole is considerably dependent on the degree of reagent purity, with analytically pure BNPS-Skatole (≥90% synthetic yield) providing substantially different fragmentation patterns compared to lower-purity commercial preparations [3]. Furthermore, BNPS-Skatole demonstrates compatibility with harsh denaturing conditions (including detergents and denaturants) required for solubilizing recalcitrant fusion proteins—conditions that inactivate enzymatic alternatives such as Factor Xa [4]. These performance characteristics necessitate that procurement decisions be guided by quantitative comparative data rather than generic reagent substitution.

BNPS-Skatole (CAS 27933-36-4) Quantitative Differentiation Evidence for Scientific Procurement


Selectivity Advantage: BNPS-Skatole vs. N-Bromosuccinimide in Tryptophan Modification

BNPS-Skatole demonstrates higher selectivity for tryptophan residues compared to N-Bromosuccinimide (NBS), the most common alternative reagent for tryptophan-directed chemistry [1]. BNPS-Skatole rapidly achieves quantitative oxidation of the indole ring of tryptophan and the sulfur atom of methionine, whereas NBS exhibits broader reactivity across multiple amino acid side chains [2]. In a direct application with staphylococcal nuclease, BNPS-Skatole treatment followed by reduction of partially oxidized methionine residues produced a derivative modified exclusively at residue 140, a single tryptophan residue [3].

Protein Chemistry Tryptophan Modification Chemical Cleavage Selectivity

Optimized Hydrolysis Yield: BNPS-Skatole Preparative Cleavage Performance

A comprehensive comparative study of tryptophanyl peptide bond cleavage procedures using BNPS-Skatole on bovine β-lactoglobulin (BLG) established quantitative performance benchmarks under varying conditions [1]. The highest hydrolysis yield of 67.4% was achieved with native BLG cleaved in 88% acetic acid at 47°C for 60 minutes [2]. This yield was obtained through systematic comparison of reaction media (acetic acid, trifluoroacetic acid, ethanol/TFA) and substrate states (native versus reduced and alkylated BLG) [3]. Subsequent water extraction and gel filtration enabled total recovery of the peptide material, though quantitative reagent elimination was only achieved after gel filtration [4].

Preparative Protein Chemistry Hydrolysis Optimization Peptide Fragment Generation Yield Comparison

Purity-Dependent Performance: BNPS-Skatole Cleavage Yield Correlation

The yield of tryptophan cleavage with BNPS-Skatole is considerably dependent on the degree of purity of the reagent [1]. An improved synthetic preparation method achieves an overall yield greater than 90% of analytically pure BNPS-Skatole, as validated by chromatographic and spectroscopic characterization [2]. Commercial preparations typically range from ≥85% to ≥95% purity, and this variation directly impacts cleavage efficiency and product distribution patterns [3]. The dependence of cleavage performance on reagent purity establishes a direct link between procurement specifications and experimental reproducibility.

Reagent Quality Control Synthesis Yield Analytical Purity Reproducibility

Mass Spectrometry-Optimized Protocol: BNPS-Skatole Cleavage with Minimal Side Reactions

Mass spectrometric analysis has been employed to define the reaction of BNPS-Skatole with selected proteins and peptides, confirming specific cleavage of the protein chain at tryptophan residues while simultaneously characterizing reaction products and identifying side reactions [1]. A shortened, optimized procedure was developed that minimizes these side reactions, which is critical for accurate mass spectrometric detection and sequence assignment [2]. This MS-optimized protocol contrasts with standard BNPS-Skatole cleavage conditions that may generate heterogeneous products due to side-chain modifications and incomplete cleavage [3].

Mass Spectrometry Proteomics Reaction Optimization Side Reaction Minimization

Structural Biology Applications: BNPS-Skatole in Protein Sequencing and Membrane Protein Analysis

BNPS-Skatole has been validated in combination with cyanogen bromide (CNBr) for generating complementary fragmentation patterns essential for de novo protein sequencing [1]. In a study mapping the substrate-binding site of mammalian squalene epoxidase, an 8-kDa CNBr/BNPS-Skatole peptide was purified and sequenced by Edman degradation, yielding the sequence PASFLPPSSVNKRGVLLLGDAYNL corresponding to residues 388-411 of the full-length rat enzyme [2]. Additionally, BNPS-Skatole digestion has been successfully applied to membrane-bound proteins immobilized on glass-fiber and PVDF membranes for in situ chemical cleavage at tryptophan residues to obtain internal amino acid sequence information [3].

Protein Sequencing Membrane Proteins Structural Biology Edman Degradation

Reagent Stability and Handling: BNPS-Skatole vs. Cyanogen Bromide Operational Characteristics

BNPS-Skatole exhibits distinct stability and handling characteristics compared to cyanogen bromide (CNBr), the most widely used chemical cleavage reagent in protein chemistry [1]. BNPS-Skatole is unstable under acidic conditions and must be prepared fresh prior to use to minimize side reactions [2]. In contrast, CNBr demonstrates excellent specificity and yield for Met-X cleavage but excess CNBr can cleave or degrade tryptophan and tyrosine side chains [3]. BNPS-Skatole cleaves specifically at Trp-X bonds and does not degrade under the same CNBr-excess conditions, though it has its own acid-lability constraint [4].

Reagent Stability Laboratory Handling Chemical Safety Storage Conditions

BNPS-Skatole (CAS 27933-36-4) Optimal Application Scenarios Based on Quantitative Evidence


Preparative-Scale Peptide Fragment Generation for Protein Characterization

BNPS-Skatole is optimal for preparative-scale generation of tryptophan-specific peptide fragments when optimized conditions (88% acetic acid, 47°C, 60 min) are employed, achieving 67.4% hydrolysis yield with native β-lactoglobulin as demonstrated in comparative studies [1]. This scenario is particularly suited for laboratories requiring reproducible, moderate-to-high yield cleavage at Trp residues for downstream purification and characterization. The purity-dependent nature of cleavage yield means that procurement of analytically pure BNPS-Skatole (≥90% synthetic purity) is critical for achieving these benchmark yields [2].

Mass Spectrometry-Based Proteomics Requiring Tryptophan-Specific Fragmentation

BNPS-Skatole is uniquely suited for MS-based proteomics workflows where tryptophan-specific fragmentation is required, particularly when paired with the MS-optimized short procedure that minimizes side reactions and enables accurate product characterization [3]. This scenario is ideal for laboratories performing bottom-up proteomics that require complementary fragmentation to traditional tryptic digestion (Lys/Arg cleavage). The reagent's compatibility with harsh denaturing conditions, including detergents and denaturants, makes it valuable for analyzing membrane proteins or recalcitrant fusion proteins that resist enzymatic cleavage [4].

De Novo Protein Sequencing and Structural Biology Studies

BNPS-Skatole is essential for de novo protein sequencing strategies requiring Trp-specific cleavage to complement Met-specific CNBr digestion [5]. This dual-reagent approach has been validated in structural biology applications including mapping of enzyme substrate-binding sites (e.g., squalene epoxidase, yielding 24-amino acid sequence assignments) and characterization of membrane-bound proteins via in situ chemical cleavage [6]. Laboratories conducting primary sequence determination of novel or poorly characterized proteins should procure BNPS-Skatole as a non-substitutable component of their chemical cleavage toolkit.

Selective Tryptophan Modification for Structure-Function Studies

BNPS-Skatole is the preferred reagent for selective modification of single tryptophan residues in structure-function studies, as demonstrated by its exclusive modification of Trp-140 in staphylococcal nuclease [7]. This high selectivity contrasts with NBS, which exhibits broader reactivity across multiple amino acid side chains [8]. This scenario is optimal for investigators performing site-directed studies of tryptophan's functional roles where off-target modifications would confound data interpretation. The ability to achieve residue-specific modification reduces downstream purification complexity and improves assignment confidence.

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